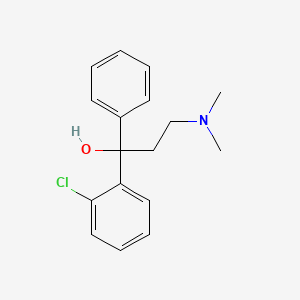
Clophedianol
Overview
Description
It possesses local anesthetic, antispasmodic, and antihistamine properties, and may exhibit anticholinergic effects at high doses . Clofedanol is available under various brand names and is marketed in several countries.
Scientific Research Applications
Clofedanol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological molecules.
Medicine: Primarily used as an antitussive agent for the symptomatic relief of dry cough.
Industry: Utilized in the formulation of over-the-counter cough suppressants and other pharmaceutical products.
Mechanism of Action
Clofedanol exerts its effects by suppressing the cough reflex through a direct action on the cough center in the medulla of the brain . It also has local anesthetic properties, which help to numb the throat and reduce irritation. Additionally, clofedanol’s antihistamine properties contribute to its effectiveness in relieving cough and associated symptoms .
Similar Compounds:
Dextromethorphan: Another centrally acting cough suppressant with a different mechanism of action.
Codeine: An opioid cough suppressant with analgesic properties.
Diphenhydramine: An antihistamine with antitussive effects.
Comparison: Clofedanol is unique in its combination of local anesthetic, antispasmodic, and antihistamine properties, which are not commonly found together in other cough suppressants . Unlike dextromethorphan, clofedanol binds poorly to the sigma-1 receptor, which may result in fewer central nervous system side effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Clophedianol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a histamine H1 receptor antagonist, which helps in reducing allergic reactions . This compound also interacts with the cough center in the medulla of the brain, suppressing the cough reflex . Additionally, it has local anesthetic properties that help in numbing the throat and reducing irritation .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by acting on the cough center in the brain, thereby suppressing the cough reflex . This compound also has antihistamine properties, which help in reducing allergic reactions by blocking histamine receptors on cells . This can lead to a decrease in inflammation and other allergic symptoms. Furthermore, this compound’s local anesthetic properties can affect nerve cells by blocking sodium channels, which helps in reducing pain and irritation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the cough center in the medulla of the brain, where it suppresses the cough reflex by a direct effect . This compound also acts as a histamine H1 receptor antagonist, blocking the action of histamine on its receptors and thereby reducing allergic reactions . Additionally, this compound’s local anesthetic properties involve the inhibition of sodium channels on nerve cells, which helps in reducing pain and irritation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can maintain its cough suppressant and antihistamine properties, but the extent of its effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively suppresses the cough reflex and reduces allergic reactions without causing significant adverse effects . At high doses, this compound may exhibit anticholinergic effects, leading to symptoms such as dry mouth, blurred vision, and urinary retention . Toxic or adverse effects at high doses may also include irritability, drowsiness, and visual disturbances .
Metabolic Pathways
This compound is primarily metabolized in the liver through hepatic pathways . The enzymes involved in its metabolism include cytochrome P450 enzymes, which help in the breakdown and elimination of the compound from the body . This compound’s metabolism can affect its efficacy and duration of action, as well as its potential for causing adverse effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and distributed to different tissues, including the brain, where it exerts its cough suppressant effects . This compound may also interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound involves its distribution within specific compartments or organelles within cells. This compound may be localized in the cytoplasm, where it interacts with histamine receptors and sodium channels . Additionally, this compound’s targeting signals and post-translational modifications may direct it to specific cellular compartments, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of clofedanol involves a multi-step synthetic process. One common method includes the following steps :
Mannich Reaction: In the presence of an acid catalyst, o-chloroacetophenone, paraformaldehyde, and dimethylamine hydrochloride undergo a Mannich reaction in an organic solvent to produce 1-o-chlorophenyl-3-dimethylamino-1-acetone hydrochloride.
Neutralization Reaction: The resulting hydrochloride is neutralized with an alkali to form 1-o-chlorophenyl-3-dimethylamino-1-acetone.
Addition Reaction: This intermediate undergoes an addition reaction with phenyl lithium in an organic solvent to yield clofedanol.
Hydrochloride Formation: Finally, clofedanol is reacted with hydrochloric acid to produce clofedanol hydrochloride.
Industrial Production Methods: The industrial production of clofedanol follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to be simple, convenient, and easily controlled, ensuring high safety performance and efficiency .
Chemical Reactions Analysis
Types of Reactions: Clofedanol undergoes various chemical reactions, including:
Oxidation: Clofedanol can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert clofedanol to its corresponding alcohols or amines.
Substitution: Clofedanol can undergo substitution reactions, particularly involving the chloro group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-19(2)13-12-17(20,14-8-4-3-5-9-14)15-10-6-7-11-16(15)18/h3-11,20H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCHFMBCVFFYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-13-7 (hydrochloride) | |
| Record name | Clofedanol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022789 | |
| Record name | Chlophedianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlophedianol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.21e-02 g/L | |
| Record name | Chlophedianol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain. | |
| Record name | Clofedanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
791-35-5 | |
| Record name | Chlophedianol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=791-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofedanol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000791355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofedanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04837 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clofedanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlophedianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clofedano | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOPHEDIANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42C50P12AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chlophedianol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015585 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




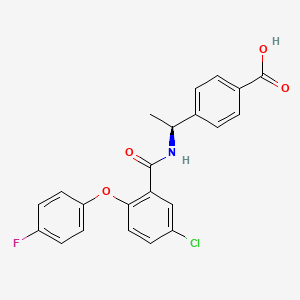
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)
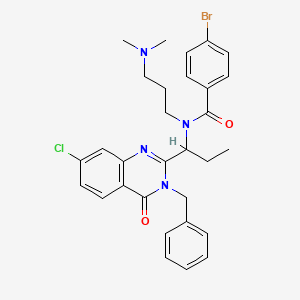
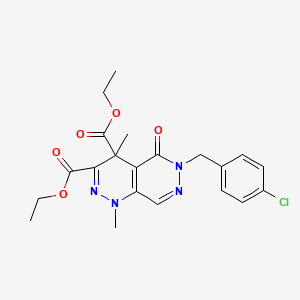
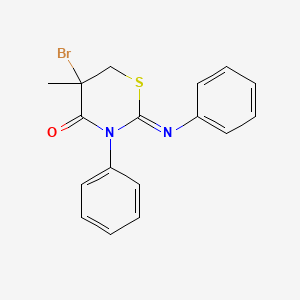
![5-iodo-2-(3-nitrophenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B1669124.png)
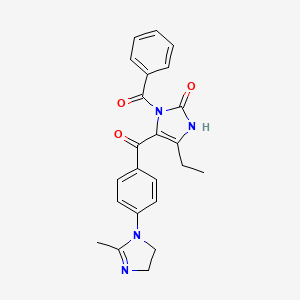
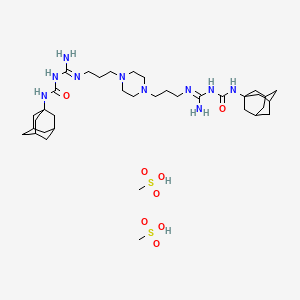
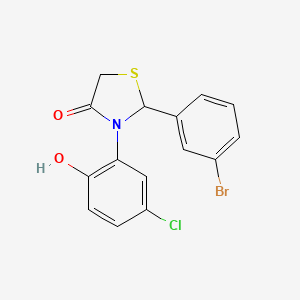
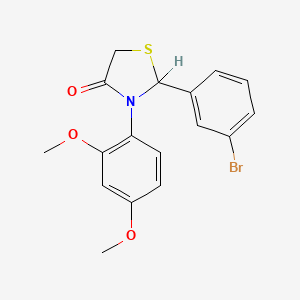

![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)
![(2-Methoxycarbonyl-3-tetradecoxyphenyl) [3-[(5-methyl-1,3-thiazol-3-ium-3-yl)methyl]phenyl] phosphate](/img/structure/B1669138.png)